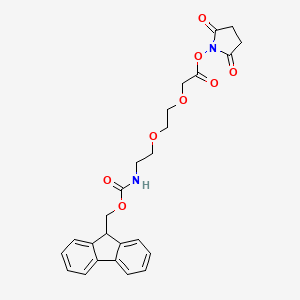

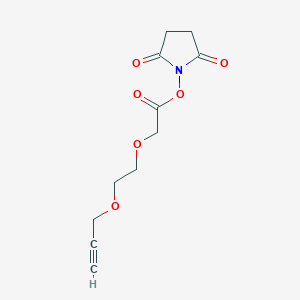

FmocNH-PEG2-CH2COONHS

Overview

Description

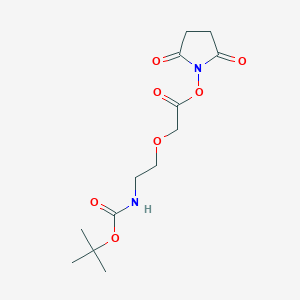

FmocNH-PEG2-CH2COONHS: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an Fmoc-protected amine and a terminal N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FmocNH-PEG2-CH2COONHS typically involves the following steps:

Fmoc Protection: The amine group is protected with the Fmoc (fluorenylmethyloxycarbonyl) group.

PEGylation: The protected amine is then reacted with a PEG spacer to form FmocNH-PEG2.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The reaction conditions are optimized for large-scale synthesis, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.

Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amine.

Common Reagents and Conditions:

Substitution: Primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Deprotection: Basic conditions, typically using piperidine in dimethylformamide (DMF).

Major Products:

Amide Bonds: Formed from the reaction of the NHS ester with primary amines.

Free Amine: Obtained after deprotection of the Fmoc group.

Scientific Research Applications

Chemistry:

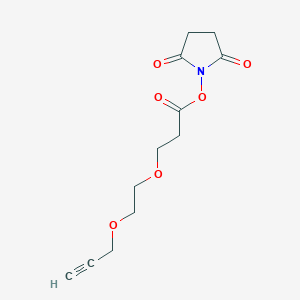

Peptide Synthesis: Used as a linker in solid-phase peptide synthesis to attach peptides to solid supports.

Biology:

Protein Labeling: Facilitates the conjugation of proteins with various labels for imaging and tracking.

Medicine:

Drug Delivery: Enhances the solubility and stability of drug molecules, improving their pharmacokinetic properties.

Industry:

Mechanism of Action

Mechanism: The primary mechanism of action involves the formation of stable amide bonds through the reaction of the NHS ester with primary amines. This reaction is highly efficient and specific, making it ideal for bioconjugation applications .

Molecular Targets and Pathways: The compound targets primary amine groups on proteins, peptides, and other biomolecules, facilitating their conjugation to various labels, drugs, or solid supports .

Comparison with Similar Compounds

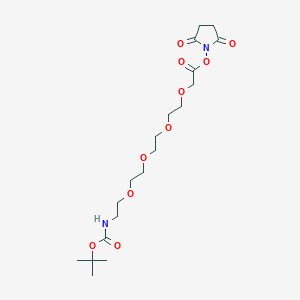

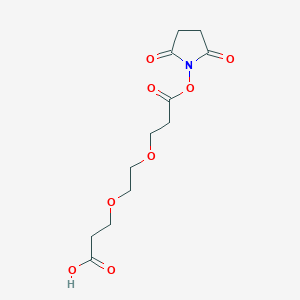

FmocNH-PEG2-CH2COOH: Contains a terminal carboxylic acid instead of an NHS ester.

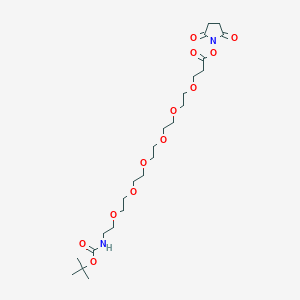

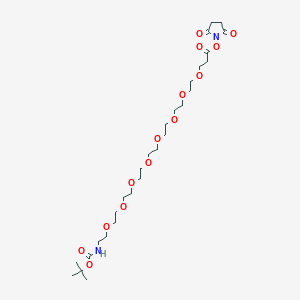

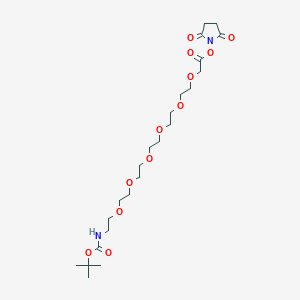

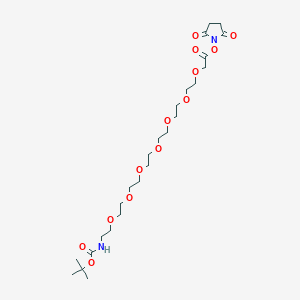

FmocNH-PEG4-CH2COONHS: Similar structure but with a longer PEG spacer.

FmocNH-PEG3-CH2COONHS: Similar structure but with a different PEG spacer length.

Uniqueness: FmocNH-PEG2-CH2COONHS is unique due to its combination of an Fmoc-protected amine and an NHS ester, which provides both protection and reactivity. The PEG spacer enhances solubility and flexibility, making it suitable for a wide range of applications .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O8/c28-22-9-10-23(29)27(22)35-24(30)16-33-14-13-32-12-11-26-25(31)34-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLPRMPRYXDRGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

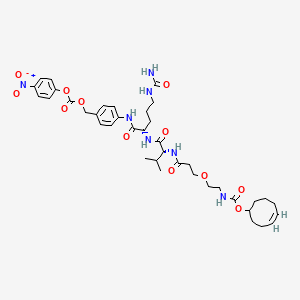

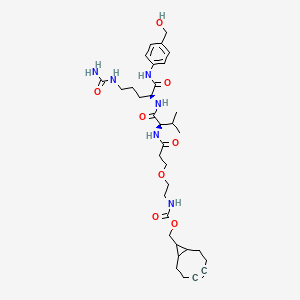

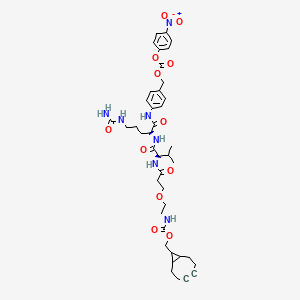

![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114148.png)

![Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]-](/img/structure/B8114239.png)